molecular formula C7H6N2O3 B7855388 p-Nitrobenzaldoxime

p-Nitrobenzaldoxime

Cat. No. B7855388
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-UHFFFAOYSA-N
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Patent
US04751328

Procedure details

453 g (3 mols) of p-nitrobenzaldehyde was dissolved in 1350 ml of methanol and then, an aqueous solution of 241 g (3.3 mols) of hydrochloric acid hydroxylamine hydrochloride in 300 ml of water was added dropwise over 30 minutes while maintaining the reaction temperature at 30° C. Thereafter, stirring was effected at the same temperature for two hours and the mixture was diluted with 2000 ml of water. White crystals deposited were filtered, washed with water and dried. 480 g of p-nitrobenzaldoxime was obtained (yield, 96.5%). M.P. 128° to 131° C.
Quantity
453 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
solvent
Reaction Step One
Name
hydrochloric acid hydroxylamine hydrochloride
Quantity
241 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:13][OH:14].Cl>CO.O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[N:13][OH:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
453 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
1350 mL
Type
solvent
Smiles
CO
Step Two
Name
hydrochloric acid hydroxylamine hydrochloride
Quantity
241 g
Type
reactant
Smiles
Cl.NO.Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
Thereafter, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
White crystals deposited were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 480 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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